molecular formula C4H11N3O3 B196170 Creatine CAS No. 6020-87-7

Creatine

Cat. No. B196170
CAS RN: 6020-87-7
M. Wt: 149.15 g/mol
InChI Key: MEJYXFHCRXAUIL-UHFFFAOYSA-N
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Patent
US06759553B1

Procedure details

1315 g of a 40% strength aqueous sodium sarcosinate solution (pH 14) were introduced into a 2 1 three-necked flask having a mechanical stirrer, heating bath, reflux condenser and gas inlet tube and the mixture was adjusted to pH 9 by introduction of carbon dioxide gas. After heating the solution to 75° C., 338 g of a 50% strength aqueous cyanamide solution were added in the course of 4 hours. The temperature was kept constant at 75° C. during the entire addition period. The pH remained between 9 and 10 without introduction of further CO2 gas. After the addition of cyanamide, the reaction solution was stirred for 2 hours and then cooled to 35° C. The precipitated creatine was filtered off, washed with water and dried. 480 g of creatine monohydrate having a crystal yield of 75% were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([O-:6])=[O:5])[CH3:2].[Na+].C(=O)=O.[N:11]#[C:12][NH2:13]>>[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:12](=[NH:11])[NH2:13])[CH3:2])[OH:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)CC(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating bath
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and gas inlet tube
ADDITION
Type
ADDITION
Details
The temperature was kept constant at 75° C. during the entire addition period
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 35° C
FILTRATION
Type
FILTRATION
Details
The precipitated creatine was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O.O=C(O)CN(C)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 480 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06759553B1

Procedure details

1315 g of a 40% strength aqueous sodium sarcosinate solution (pH 14) were introduced into a 2 1 three-necked flask having a mechanical stirrer, heating bath, reflux condenser and gas inlet tube and the mixture was adjusted to pH 9 by introduction of carbon dioxide gas. After heating the solution to 75° C., 338 g of a 50% strength aqueous cyanamide solution were added in the course of 4 hours. The temperature was kept constant at 75° C. during the entire addition period. The pH remained between 9 and 10 without introduction of further CO2 gas. After the addition of cyanamide, the reaction solution was stirred for 2 hours and then cooled to 35° C. The precipitated creatine was filtered off, washed with water and dried. 480 g of creatine monohydrate having a crystal yield of 75% were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([O-:6])=[O:5])[CH3:2].[Na+].C(=O)=O.[N:11]#[C:12][NH2:13]>>[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:12](=[NH:11])[NH2:13])[CH3:2])[OH:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)CC(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating bath
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and gas inlet tube
ADDITION
Type
ADDITION
Details
The temperature was kept constant at 75° C. during the entire addition period
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 35° C
FILTRATION
Type
FILTRATION
Details
The precipitated creatine was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O.O=C(O)CN(C)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 480 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.